
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H25NO2 It is known for its unique structural features, which include a hydroxyethyl group, a methoxy group, and a norbornyl moiety attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of p-methoxybenzoic acid with thionyl chloride to form p-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-p-methoxybenzamide.
Introduction of the Norbornyl Moiety: The next step involves the alkylation of the benzamide derivative with 3-methyl-2-norbornylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)aniline.
Substitution: Formation of N-(2-hydroxyethyl)-p-hydroxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
科学的研究の応用
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxy and norbornyl groups contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
特性
CAS番号 |
36398-86-4 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-4-methoxy-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C19H27NO3/c1-13-15-3-4-16(11-15)18(13)12-20(9-10-21)19(22)14-5-7-17(23-2)8-6-14/h5-8,13,15-16,18,21H,3-4,9-12H2,1-2H3 |
InChIキー |
OSUHEEMAQQFAGE-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




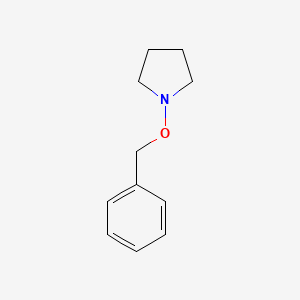
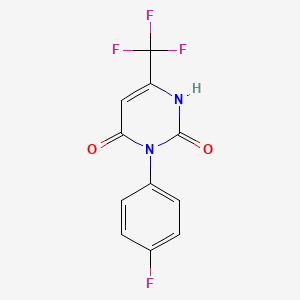
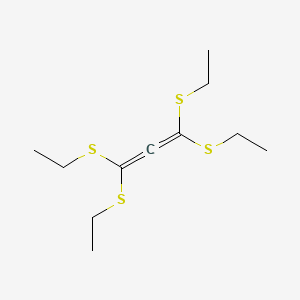
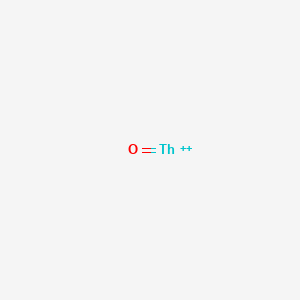
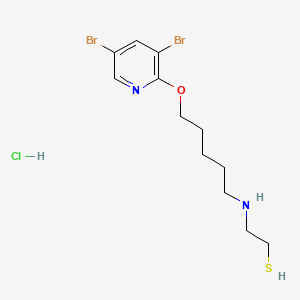
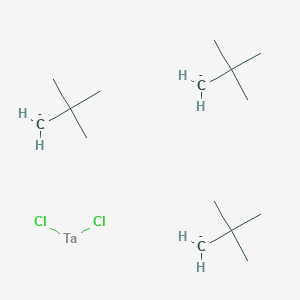
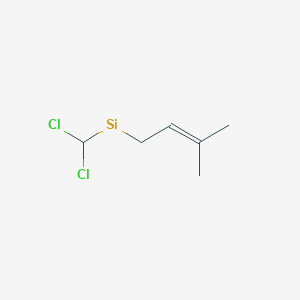




![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
